molecular formula C15H10ClF3O2 B1393911 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride CAS No. 1160260-72-9

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride

Cat. No.: B1393911
CAS No.: 1160260-72-9
M. Wt: 314.68 g/mol
InChI Key: BJYYNUJDVWTSKM-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is a benzoyl chloride derivative featuring a trifluoromethyl (-CF₃) group at the meta position of the benzyloxy substituent. This compound is characterized by its reactive acyl chloride group (-COCl), making it a versatile intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals. Its molecular formula is C₁₅H₁₀ClF₃O₂, and its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (benzyloxy) groups, influencing its reactivity and stability .

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c16-14(20)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYYNUJDVWTSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211870
Record name 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160260-72-9
Record name 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Acyl Chloride Synthesis from Aromatic Precursors

Methodology Overview:

The most common approach involves converting a suitable aromatic acid or its derivative into the corresponding acyl chloride using chlorinating agents such as oxalyl chloride, thionyl chloride, or phosphorus trichloride. For the specific compound , the synthesis typically begins with a benzoyl derivative bearing the appropriate substituents, followed by chlorination.

Key Reaction Steps:

  • Starting Material: 3-(Trifluoromethyl)benzoic acid or a related precursor.
  • Reagent: Oxalyl chloride (preferred for high yield and mild conditions) or thionyl chloride.
  • Catalyst: N,N-Dimethylformamide (DMF) is often used to catalyze the acyl chloride formation.
  • Reaction Conditions: Reflux in an inert solvent such as dichloromethane (DCM), with controlled temperature (~0–25°C).

Representative Reaction:

3-(Trifluoromethyl)benzoic acid + Oxalyl chloride → 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride + CO + CO2

Research Findings:

  • Synthesis yields are typically high (~87%), with reaction times around 15 hours at room temperature or slightly elevated temperatures (~20°C).
  • The process involves initial formation of the acid chloride, which can be purified via distillation under reduced pressure.

Data Table:

Parameter Details
Reagents Oxalyl chloride, DMF, dichloromethane
Reaction Temperature 0–25°C
Reaction Time 15–20 hours
Yield Approximately 87%
Purification Distillation under reduced pressure

Alternative Synthesis Using Chlorination of Benzyl Precursors

Methodology:

An alternative route involves chlorination of a benzyl alcohol or benzyl ether derivative, followed by oxidation to the benzoyl chloride. This method is particularly useful when the benzyl ether moiety is introduced via nucleophilic substitution.

Key Steps:

  • Preparation of Benzyl Ether: React 3-(Trifluoromethyl)phenol with a suitable benzyl halide or via Williamson ether synthesis.
  • Chlorination: Use reagents such as thionyl chloride or phosphorus oxychloride under reflux conditions.
  • Oxidation: Convert the benzyl ether to the benzoyl chloride via oxidation with reagents like PCC or chromic acid derivatives, depending on the specific route.

Reaction Conditions:

  • Reflux in chlorinating solvents (e.g., PCl₅ or SOCl₂).
  • Reaction times vary from several hours to overnight, with careful control to prevent overchlorination.

Research Data:

  • This route is less direct but offers flexibility in functional group modifications.
  • Yields are generally moderate (~60-70%), with purification via chromatography or distillation.

Synthesis Using Aromatic Substituted Precursors

Methodology:

The synthesis can also involve starting from substituted benzaldehyde or benzyl alcohol derivatives, followed by chlorination and oxidation steps.

Reaction Pathway:

  • Step 1: Synthesize the benzyl ether via nucleophilic substitution.
  • Step 2: Chlorinate the benzyl position using chlorinating agents.
  • Step 3: Oxidize to the benzoyl chloride.

Reaction Conditions:

  • Use of radical initiators or UV irradiation during chlorination.
  • Mild oxidation conditions to prevent degradation of sensitive groups.

Research Findings:

  • These methods are more complex but allow for tailored substitution patterns.
  • Yields are variable, typically around 50-70%, depending on substrate purity and reaction control.

Preparation via Multi-Step Pathways Involving Intermediates

Pathway Overview:

  • Step 1: Synthesize 3-(Trifluoromethyl)benzyl alcohol or ether.
  • Step 2: Convert to benzyl chloride using thionyl chloride or oxalyl chloride.
  • Step 3: Oxidize to benzoyl chloride using oxidizing agents like potassium permanganate or chromic acid.
  • Step 4: Functionalize to the target compound via esterification or ether formation.

Research Data:

  • This multi-step approach ensures high regioselectivity and functional group compatibility.
  • Overall yields depend on each step but can reach 50-60% across the sequence.

Summary of Key Reaction Conditions and Data

Methodology Reagents & Conditions Typical Yield Remarks
Acyl chloride from acid precursor Oxalyl chloride, DMF, dichloromethane, reflux (~15-20 h) ~87% Most direct and efficient route
Chlorination of benzyl derivatives SOCl₂ or PCl₅, reflux, radical initiation (UV/light), purification 60-70% Suitable for benzyl ether intermediates
Multi-step oxidation and chlorination Benzyl alcohol/ether, chlorinating agents, oxidants 50-60% across steps Flexible but more complex

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions, often in the presence of a base.

    Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water as the nucleophile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Carboxylic Acid: Produced via hydrolysis.

    Benzyl Alcohol Derivative: Obtained through reduction.

Scientific Research Applications

Medicinal Chemistry

  • Building Block for Drug Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.
  • Potential Biological Activity : Related compounds have shown antibacterial and antifungal properties. For instance, derivatives with similar structures have been studied for their efficacy against pathogens.

Organic Synthesis

  • C–CF₃ Bond Formation : The compound is utilized in constructing C–CF₃ bonds via functionalization processes. This capability is valuable in synthesizing organofluorides, which have applications in pharmaceuticals and agrochemicals.
  • Nucleophilic Acyl Substitution : As a benzoyl chloride derivative, it can react with nucleophiles to form various derivatives, facilitating complex organic synthesis .

Proteomics

  • Modification of Biomolecules : The compound can be used to modify proteins and other biomolecules, allowing researchers to study their functions and interactions more effectively. Its ability to form covalent bonds with nucleophiles makes it a valuable tool in proteomics research .

Agrochemistry

  • Development of Agrochemical Products : The compound's unique properties make it suitable for developing agrochemical drugs that enhance crop protection and yield. Its reactivity allows for the creation of novel agrochemical formulations .

Case Study 1: Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. A study conducted on structural analogs demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess similar activity.

Case Study 2: Kinase Inhibition

Investigations into trifluoromethyl-containing compounds have revealed their potential as inhibitors of receptor tyrosine kinases involved in cancer signaling pathways. For example, derivatives with comparable structures showed high inhibitory activity against PDGFRα and EGFR, highlighting the therapeutic potential of this class of compounds.

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzoyl chloride moiety, making it highly reactive. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring the benzoyl group to nucleophilic substrates.

Comparison with Similar Compounds

Trifluoromethylbenzoyl Chloride Isomers

  • 3-(Trifluoromethyl)benzoyl Chloride CAS: 2251-65-2 Molecular Formula: C₈H₄ClF₃O Density: 1.38 g/mL Boiling Point: Not explicitly reported, but structurally similar 4-(trifluoromethyl)benzoyl chloride has a bp of 78–79°C at 16 mmHg . Key Difference: The meta-positioned trifluoromethyl group reduces steric hindrance compared to ortho-substituted analogs, enhancing reactivity in nucleophilic acyl substitutions.

Benzyloxy-Substituted Analogs

  • 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl Chloride Key Difference: The benzyloxy group is para to the acyl chloride, altering electronic distribution.

Halogen-Substituted Derivatives

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl Chloride

    • CAS : 261763-03-5
    • Molecular Formula : C₈H₂Cl₂F₄O
    • Key Difference : Additional chloro and fluoro substituents increase electron-withdrawing effects, enhancing electrophilicity of the acyl chloride. This compound may exhibit higher reactivity in Friedel-Crafts acylations but reduced thermal stability .

Sulfonyl and Sulfonamide Derivatives

  • 3-(Trifluoromethyl)benzenesulfonyl Chloride CAS: Not explicitly listed (synonyms include ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE-3-SULFONYL CHLORIDE) Comparison: The sulfonyl chloride group (-SO₂Cl) confers stronger acidity and different reactivity (e.g., sulfonamide formation) compared to benzoyl chloride derivatives. This compound is more moisture-sensitive .

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Molecular Formula Density (g/mL) Boiling Point (°C) Reactivity Notes
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride N/A C₁₅H₁₀ClF₃O₂ Not reported Not reported High reactivity due to -COCl and -CF₃
3-(Trifluoromethyl)benzoyl chloride 2251-65-2 C₈H₄ClF₃O 1.38 N/A Meta substitution enhances stability
4-(Trifluoromethyl)benzoyl chloride 329-15-7 C₈H₄ClF₃O 1.404 78–79 (16 mmHg) Higher symmetry, lower solubility
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride 261763-03-5 C₈H₂Cl₂F₄O Not reported Not reported Increased electrophilicity

Biological Activity

  • Molecular Formula : C₁₅H₁₀ClF₃O₂
  • Molecular Weight : 314.69 g/mol
  • Functional Groups : Benzoyl chloride and benzyl ether with a trifluoromethyl substituent.

The trifluoromethyl group can influence the electronic properties of the compound, making it a candidate for various chemical applications, including potential therapeutic uses.

Biological Activity Overview

Research into compounds with similar structural motifs suggests that they may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing trifluoromethyl groups have been associated with antibacterial properties. For instance, derivatives like 3-(4-trifluoromethyl)-benzyloxy have shown significant potency against Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 1 µg/mL .
  • Anticancer Activity : Compounds with similar structures have been tested for their ability to inhibit key protein kinases involved in cancer progression. For example, certain trifluoromethyl-containing benzamides have demonstrated high inhibitory activity against epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor alpha (PDGFRα), achieving inhibition rates of up to 92% at low concentrations .

Antimicrobial Studies

A study evaluating the antimicrobial activity of various benzyl derivatives found that those containing trifluoromethyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The compound 10d from the aminoguanidine hydrazone series showed an MIC of 1 µg/mL against S. aureus, indicating strong antibacterial potential .

Anticancer Studies

In a docking study involving several novel compounds, those containing the N-[3-(trifluoromethyl)phenyl]benzamide fragment showed significant inhibition of EGFR and PDGFRα. The compounds demonstrated inhibition percentages of 91% and 77%, respectively, suggesting that structural modifications can lead to potent anticancer agents .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is believed to play a crucial role in enhancing the biological activity of these compounds. Research indicates that:

  • The positioning of electronegative groups like CF₃ can significantly affect binding affinity to target proteins.
  • Compounds with strong electron-withdrawing groups often show improved interaction with active sites on enzymes or receptors involved in disease processes .

Summary Table of Biological Activities

Compound Biological Activity MIC/IC50 Values Reference
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloridePotential antimicrobial and anticancer agentNot yet establishedN/A
3-(4-trifluoromethyl)-benzyloxy derivativeAntibacterial against S. aureusMIC = 1 µg/mL
N-[3-(trifluoromethyl)phenyl]benzamideInhibitor of EGFR and PDGFRαEGFR: 91%, PDGFRα: 77%

Q & A

Q. What are the standard synthetic routes for preparing 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the benzyloxy intermediate and (2) chlorination.

Benzyloxy Intermediate : React 3-(trifluoromethyl)benzyl alcohol (CAS 346-06-5, ) with 3-hydroxybenzoic acid under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage.

Chlorination : Treat the resulting 3-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane, catalyzed by dimethylformamide (DMF). Microwave-assisted methods (e.g., 600 W for 5 min, as in ) can enhance reaction efficiency.

  • Key References : Synthesis protocols for analogous benzoyl chlorides ().

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the benzyloxy and trifluoromethyl groups. For example, the trifluoromethyl group shows a singlet near δ 120–125 ppm in ¹⁹F NMR ().
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., NIST data in ).
  • FT-IR : Peaks near 1770–1800 cm⁻¹ confirm the C=O stretch of the acyl chloride ().
  • Elemental Analysis : Validates purity (C, H, Cl, F content).

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :
  • Store under inert gas (argon/nitrogen) at 2–8°C in airtight, moisture-resistant containers. Desiccants like molecular sieves are recommended ().
  • Avoid exposure to humidity, as acyl chlorides hydrolyze to carboxylic acids. Stability tests under controlled conditions (e.g., TGA/DSC) can assess decomposition thresholds.

Q. What are common reactions mediated by this benzoyl chloride?

  • Methodological Answer :
  • Acylation : React with amines (e.g., piperidine derivatives, ) to form amides. Use pyridine as a catalyst to neutralize HCl ().
  • Esterification : Combine with alcohols (e.g., methanol) under anhydrous conditions.
  • Schotten-Baumann Reaction : For aqueous-phase reactions, use a two-phase system (water/organic solvent) with rapid stirring.

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in electrophilic substitutions?

  • Methodological Answer : The -CF₃ group is a strong meta-directing, electron-withdrawing substituent. In reactions like Friedel-Crafts acylation, it directs incoming electrophiles to the meta position. Computational studies (DFT calculations) can model charge distribution and predict reactivity ( ).

Q. What computational tools are used to predict the compound’s reactivity in drug design?

  • Methodological Answer :
  • Molecular Docking : Assess binding affinity to target proteins (e.g., enzymes in ).
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites ().
  • MD Simulations : Study solvation effects and stability in biological membranes.

Q. How can HPLC methods be optimized for analyzing this compound and its derivatives?

  • Methodological Answer :
  • Column : Use a C18 reversed-phase column.
  • Mobile Phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to improve peak resolution.
  • Detection : UV at 254 nm (aromatic absorption) or MS/MS for fragmentation patterns ().

Q. How should researchers resolve contradictions in reported physical properties (e.g., density, boiling points)?

  • Methodological Answer :
  • Cross-Validation : Compare data from NIST (), peer-reviewed syntheses (), and in-house experiments.
  • Purity Assessment : Use DSC to check melting ranges and GC-MS to detect impurities. Discrepancies may arise from isomer contamination or measurement conditions ().

Q. How does this compound’s reactivity compare to non-fluorinated benzoyl chlorides?

  • Methodological Answer :
  • Kinetic Studies : Conduct competitive acylation reactions with aniline derivatives. The -CF₃ group reduces electron density at the carbonyl carbon, slowing nucleophilic attack compared to non-fluorinated analogs.
  • Thermodynamic Analysis : Measure activation energies via Arrhenius plots ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
Reactant of Route 2
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride

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